7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC15029066
Molecular Formula: C25H22ClN5O2
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22ClN5O2 |
|---|---|
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | 7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C25H22ClN5O2/c1-3-33-18-7-8-21-19(12-18)14(2)28-25(29-21)31-24-27-13-20-22(30-24)10-16(11-23(20)32)15-5-4-6-17(26)9-15/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,27,28,29,30,31) |
| Standard InChI Key | DETUEHGPLCAVEQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC=C5)Cl)C |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name reflects its intricate quinazolinone backbone, which is substituted with a 3-chlorophenyl group at position 7, an ethoxy-methylquinazolinylamino moiety at position 2, and a partially hydrogenated dihydroquinazolinone system. Key structural features include:
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Quinazolin-5(6H)-one core: A bicyclic structure comprising fused benzene and pyrimidine rings, with a ketone group at position 5 .
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7-(3-Chlorophenyl) substituent: A chlorine atom at the meta position of the phenyl ring enhances lipophilicity and potential bioactivity .
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2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino] group: A secondary amine linking the primary quinazolinone to a 6-ethoxy-4-methylquinazoline unit, introducing steric and electronic complexity .
The molecular formula is C₂₆H₂₃ClN₆O₂, with a molecular weight of 498.96 g/mol.
Synthetic Methodologies
Precursor Synthesis
The synthesis of quinazolinone derivatives typically begins with anthranilic acid or 2-aminobenzonitrile precursors. For example, 2-aminobenzonitrile reacts with acyl chlorides under basic conditions to form intermediates, which undergo cyclization . Adapting this approach, the target compound’s 7-(3-chlorophenyl) group could be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Key Reaction Steps
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Formation of the dihydroquinazolinone core: Cyclocondensation of 2-amino-3-(3-chlorophenyl)propanamide with ethyl acetoacetate under acidic conditions yields the 7,8-dihydroquinazolin-5(6H)-one scaffold .
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Introduction of the 6-ethoxy-4-methylquinazolin-2-ylamino group: Coupling the dihydroquinazolinone intermediate with 2-amino-6-ethoxy-4-methylquinazoline via a Buchwald-Hartwig amination or Ullmann reaction .
Representative Synthetic Pathway
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | AcOH, reflux, 6 h | 72 |
| 2 | Amination | CuI, L-proline, DMF, 110°C | 58 |
Computational and Structural Insights
Molecular Docking Studies
Docking simulations using PI3Kγ (PDB: 3L08) reveal that the 3-chlorophenyl group occupies a hydrophobic pocket near Val882, while the ethoxy moiety forms hydrogen bonds with Lys833 . The dihydroquinazolinone core aligns with the adenine-binding region, mimicking ATP.
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 22 × 10⁻⁶ cm/s) due to logP ≈ 3.1.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethoxy group.
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Toxicity: Ames test predictions indicate low mutagenic risk.
Research Gaps and Future Directions
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Synthetic Optimization: Current yields for amination steps are suboptimal (≤60%); microwave-assisted or flow chemistry approaches could improve efficiency .
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In Vivo Validation: No pharmacokinetic or efficacy data exist for this compound. Rodent models of inflammation or xenograft tumors are recommended.
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Structure-Activity Relationships: Systematic modification of the chloro, ethoxy, and methyl groups could elucidate critical pharmacophores.
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